IHVR-17028

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H44N2O5 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

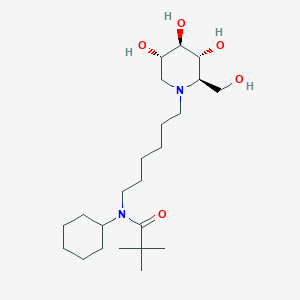

N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide |

InChI |

InChI=1S/C23H44N2O5/c1-23(2,3)22(30)25(17-11-7-6-8-12-17)14-10-5-4-9-13-24-15-19(27)21(29)20(28)18(24)16-26/h17-21,26-29H,4-16H2,1-3H3/t18-,19+,20-,21-/m1/s1 |

InChI Key |

DWMQGQSPNDGKJC-PLACYPQZSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2 |

Canonical SMILES |

CC(C)(C)C(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of IHVR-17028: A Host-Targeted Antiviral Strategy

For Researchers, Scientists, and Drug Development Professionals

IHVR-17028 is a potent, broad-spectrum antiviral agent that operates through a host-targeted mechanism, offering a high barrier to the development of viral resistance. This technical guide elucidates the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.

Core Mechanism: Inhibition of ER α-Glucosidase I

The primary molecular target of this compound is the host enzyme, endoplasmic reticulum (ER) α-glucosidase I.[1][2][3] This enzyme plays a critical role in the N-linked glycosylation pathway, a post-translational modification essential for the proper folding and function of many viral and host glycoproteins.

By inhibiting α-glucosidase I, this compound disrupts the trimming of glucose residues from nascent polypeptide chains in the ER. This interference leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for ER-associated degradation (ERAD). For enveloped viruses, which rely on heavily glycosylated envelope proteins for entry, assembly, and egress, this disruption is detrimental to the viral life cycle.[4]

Signaling Pathway of N-Linked Glycosylation and this compound Inhibition

Caption: N-linked glycosylation pathway and the inhibitory action of this compound on α-glucosidase I.

Broad-Spectrum Antiviral Activity

This compound has demonstrated efficacy against a wide range of enveloped viruses. Its host-targeted mechanism makes it less susceptible to viral mutations that confer resistance to direct-acting antivirals.

Quantitative Antiviral Activity of this compound

| Virus | Strain/Serotype | Assay Type | EC50 (µM) | IC50 (µM) | Reference |

| Flaviviridae | |||||

| Bovine Viral Diarrhea Virus (BVDV) | NADL | Virus Yield Reduction | 0.4 | [2] | |

| Dengue Virus (DENV) | Serotype 2, New Guinea C | Virus Yield Reduction | 0.3 | [2] | |

| Arenaviridae | |||||

| Tacaribe Virus (TCRV) | 11573 | Virus Yield Reduction | 0.26 | [2] | |

| Filoviridae | |||||

| Marburg Virus (MARV) | In vivo (mouse model) | N/A | [2] | ||

| Ebola Virus (EBOV) | In vivo (mouse model) | N/A | [2] | ||

| Coronaviridae | |||||

| SARS-CoV (pseudotyped) | Lentiviral Transduction | [5] | |||

| HCoV-NL63 (pseudotyped) | Lentiviral Transduction | [5] | |||

| Host Enzyme Inhibition | |||||

| ER α-glucosidase I | N/A | Enzymatic Assay | 0.24 | [1][2][3] |

Dual Mechanism Against Coronaviruses

A notable feature of this compound's mechanism is its dual action against certain coronaviruses, such as SARS-CoV and HCoV-NL63. In addition to disrupting the glycosylation of the viral spike (S) protein, it also alters the glycosylation of the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[5][6]

This altered glycosylation of ACE2 does not prevent the binding of the viral S protein but impairs the subsequent membrane fusion step, effectively blocking viral entry at a post-binding stage.[5] This dual mechanism, targeting both viral protein maturation and host cell receptor competency, presents a formidable barrier to viral infection.

Logical Flow of this compound's Dual Action on Coronaviruses

Caption: Dual inhibitory mechanism of this compound against coronaviruses.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious viral particles from infected cells in the presence of the inhibitor.

-

Cell Culture: Plate susceptible host cells (e.g., Vero E6 for DENV, MDBK for BVDV) in 96-well plates and grow to confluency.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Infection: Pre-treat cells with the diluted compound for a specified time (e.g., 2 hours). Subsequently, infect the cells with the virus at a defined multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Harvesting: Collect the cell culture supernatant, which contains the progeny virions.

-

Quantification: Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Plot the percentage of virus inhibition against the compound concentration and calculate the EC50 value using non-linear regression.

Pseudotyped Lentiviral Particle Transduction Assay

This assay is used to study the effect of the inhibitor on viral entry, specifically for viruses that are difficult to culture or require high biosafety levels.

-

Pseudoparticle Production: Co-transfect producer cells (e.g., HEK293T) with three plasmids:

-

A lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP).

-

A plasmid encoding the viral envelope glycoprotein of interest (e.g., SARS-CoV Spike).

-

A packaging plasmid providing the necessary lentiviral proteins.

-

-

Harvesting Pseudoparticles: Collect the supernatant containing the pseudotyped lentiviral particles 48-72 hours post-transfection.

-

Transduction:

-

Plate target cells that express the appropriate viral receptor (e.g., HEK293T cells overexpressing ACE2).

-

Pre-treat the target cells with various concentrations of this compound.

-

Add the pseudoparticle-containing supernatant to the cells.

-

-

Reporter Gene Measurement: After 48-72 hours, measure the expression of the reporter gene (e.g., luciferase activity by adding luciferin and measuring luminescence).

-

Data Analysis: Normalize the reporter signal to that of untreated control cells and calculate the dose-dependent inhibition of transduction.

Experimental Workflow for Pseudotyped Particle Assay

Caption: Workflow for assessing viral entry using a pseudotyped lentiviral particle assay.

Conclusion

This compound represents a promising class of host-targeted antivirals. Its mechanism of action, centered on the inhibition of the host ER α-glucosidase I, disrupts essential viral glycoprotein processing, leading to a broad spectrum of activity. The dual mechanism observed against coronaviruses, affecting both viral protein maturation and host receptor competency for entry, further underscores its potential as a robust antiviral agent. The data and protocols presented herein provide a comprehensive overview for researchers engaged in the discovery and development of novel antiviral therapeutics.

References

- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Structural insights of key enzymes into therapeutic intervention against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling IHVR-17028: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-17028 is a novel iminosugar that has demonstrated potent and broad-spectrum antiviral activity against a range of hemorrhagic fever viruses and other pathogenic viruses.[1] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Discovery of this compound: A Structure-Activity Relationship Approach

This compound was identified through an extensive structure-activity relationship (SAR) study of 120 derivatives of the parent compound, CM-10-18. This systematic exploration aimed to enhance the antiviral potency and spectrum of CM-10-18, an N-alkylated deoxynojirimycin (DNJ) derivative. The research, detailed in the work by Yu et al. (2012), led to the identification of several promising analogues, including this compound, with significantly improved antiviral efficacy.[2][3][4]

The discovery process can be visualized as a logical workflow:

Synthesis Pathway

The synthesis of this compound is based on the N-alkylation of the deoxynojirimycin (DNJ) core. While the precise, step-by-step protocol for this compound is detailed in Yu et al. (2012), the general synthetic strategy for this class of compounds involves the reductive amination of DNJ with a specific aldehyde or the N-alkylation with an alkyl halide.

A generalized synthetic scheme is as follows:

The synthesis of the parent compound, CM-10-18, is achieved through the reaction of deoxynojirimycin with 7-ethyl-7-hydroxynonanal.[3] The synthesis of this compound follows a similar logic, with a different alkylating agent to achieve the desired chemical structure and enhanced biological activity.

Mechanism of Action: Targeting Host Glycosylation

This compound exerts its antiviral effect by targeting a host cellular enzyme, endoplasmic reticulum (ER) α-glucosidase I.[1] This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the normal processing of these viral proteins, leading to misfolding, degradation, and a subsequent reduction in the secretion of infectious virions.[3]

In the context of coronaviruses such as SARS-CoV and HCoV-NL63, this compound has an additional mechanism. It alters the N-linked glycan structure of the angiotensin-converting enzyme 2 (ACE2), the host cell receptor for these viruses.[3][5][6][7] This alteration impairs the membrane fusion step of viral entry, further contributing to its antiviral activity.

The signaling pathway can be illustrated as follows:

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against various targets and viruses.

Table 1: Inhibition of ER α-glucosidase I

| Compound | IC50 (µM) |

| This compound | 0.24[1] |

| CM-10-18 (parent) | 0.54 |

Table 2: Antiviral Activity of this compound

| Virus | Assay | EC50 (µM) |

| Bovine Viral Diarrhea Virus (BVDV) | Virus Yield Reduction | 0.4[1] |

| Tacaribe Virus (TCRV) | Virus Yield Reduction | 0.26[1] |

| Dengue Virus (DENV) | Virus Yield Reduction | 0.3[1] |

| SARS-CoV pseudoparticles | Transduction Inhibition | 7.2[5] |

| HCoV-NL63 pseudoparticles | Transduction Inhibition | 22.0[5] |

| Influenza A Virus (IAV) pseudoparticles | Transduction Inhibition | 55.3[5] |

Key Experimental Protocols

ER α-glucosidase I Inhibition Assay

This assay quantifies the inhibitory activity of a compound against ER α-glucosidase I.

-

Enzyme Source: ER α-glucosidase I is isolated and purified from rat liver.

-

Substrate: A labeled oligosaccharide, Glc3Man5GlcNAc1, is used as the substrate.

-

Reaction: Varying concentrations of the test compound (e.g., this compound) are incubated with the enzyme and substrate mixture for a defined period (e.g., 30 minutes).

-

Quantification: The reaction products are separated by High-Performance Liquid Chromatography (HPLC), and the amount of hydrolyzed product is quantified by peak area analysis.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is determined from the dose-dependent inhibition curve. A more detailed, generalized protocol for α-glucosidase inhibition assays can be found in the literature.[8]

Pseudotyped Lentiviral Transduction Assay

This assay is used to assess the ability of a compound to inhibit viral entry mediated by specific viral envelope proteins.

-

Cell Culture: A suitable host cell line (e.g., 293T cells engineered to express the viral receptor) is seeded in 96-well plates.[9]

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration.[5]

-

Infection: The cells are then infected with lentiviral particles pseudotyped with the viral envelope protein of interest (e.g., SARS-CoV Spike protein). These particles carry a reporter gene, such as luciferase.[5][9]

-

Incubation: The infection is allowed to proceed for a set period.

-

Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured. A reduction in luciferase signal compared to untreated control cells indicates inhibition of viral entry.[5]

-

EC50 Calculation: The 50% effective concentration (EC50) is calculated from the dose-response curve. Detailed protocols for generating and using pseudotyped lentiviruses are widely available.[7][9][10][11][12]

Conclusion

This compound is a promising antiviral candidate that emerged from a rigorous SAR campaign. Its mechanism of action, targeting a host glycosylation enzyme, offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. The quantitative data demonstrate its potent inhibitory effects in the nanomolar to low micromolar range against several viruses. The detailed experimental protocols provided in the literature allow for the replication and further investigation of its antiviral properties. Further preclinical and clinical development of this compound and related iminosugars is warranted to explore their full therapeutic potential.

References

- 1. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. protocols.io [protocols.io]

- 9. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Protocol for ecotropic pseudotyped lentiviral transduction of “murinized” human cells while decreasing risk of infection for laboratory personnel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IHVR-17028: A Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-17028 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of enveloped viruses. As an iminosugar, its mechanism of action lies in the inhibition of host-cell endoplasmic reticulum (ER) α-glucosidase I, a key enzyme in the N-linked glycosylation pathway. By disrupting the proper folding of viral glycoproteins, this compound effectively impairs viral maturation and entry, positioning it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the structural properties, mechanism of action, and in vitro and in vivo antiviral activity of this compound, supported by detailed experimental protocols and data presented for scientific evaluation.

Core Properties of this compound

| Property | Value |

| Chemical Name | N/A (Proprietary) |

| CAS Number | 1428247-78-2[1] |

| Molecular Formula | C₂₃H₄₄N₂O₅[1] |

| Molecular Weight | 428.61 g/mol [1] |

| Class | Iminosugar, ER α-glucosidase I inhibitor |

| Mechanism of Action | Inhibition of host ER α-glucosidase I, leading to altered N-linked glycan processing of viral and host glycoproteins.[2][3][4] |

| Primary Target | Endoplasmic Reticulum α-glucosidase I[2] |

Antiviral Activity and Potency

This compound has demonstrated potent antiviral activity against a diverse panel of enveloped viruses. Its efficacy is attributed to its ability to inhibit ER α-glucosidase I, a crucial host enzyme for the proper folding of viral glycoproteins.

In Vitro Antiviral Efficacy

The 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of this compound against various viruses are summarized below.

| Virus Family | Virus | Assay Type | Cell Line | EC₅₀ (µM) | IC₅₀ (µM) | Reference |

| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | Virus Yield Reduction | MDBK | 0.4 | - | [2] |

| Dengue Virus (DENV) | Virus Yield Reduction | Vero | 0.3 | - | [2] | |

| Arenaviridae | Tacaribe Virus (TCRV) | Virus Yield Reduction | Vero | 0.26 | - | [2] |

| Filoviridae | Ebola Virus (EBOV) | Pseudovirus Entry Assay | - | - | - | [3] |

| Marburg Virus (MARV) | Pseudovirus Entry Assay | - | - | - | [3] | |

| Coronaviridae | SARS-CoV | Pseudovirus Entry Assay | Huh7.5 | - | - | |

| HCoV-NL63 | Pseudovirus Entry Assay | Huh7.5 | - | - |

In Vitro Enzymatic Inhibition

This compound is a potent inhibitor of the host enzyme ER α-glucosidase I.

| Enzyme | IC₅₀ (µM) | Reference |

| ER α-glucosidase I | 0.24 | [2] |

In Vivo Efficacy

In a lethal mouse model of Marburg virus (MARV) infection, treatment with this compound demonstrated significant protection.

| Animal Model | Virus Strain | Treatment Regimen | Outcome | Reference |

| BALB/c Mice | Mouse-adapted MARV | 25-50 mg/kg, oral gavage, starting 1 day prior to challenge | Significant protection from lethal infection | [2] |

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the disruption of the N-linked glycosylation pathway within the host cell's endoplasmic reticulum. This inhibition leads to misfolded viral glycoproteins, which in turn impairs viral assembly, maturation, and entry into new host cells. In the context of coronaviruses like SARS-CoV and HCoV-NL63, this compound has been shown to alter the glycan structure of the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2), thereby inhibiting viral entry.

Caption: Mechanism of action of this compound.

Pharmacokinetics and ADME Profile

Pharmacokinetic studies in rats provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Cₘₐₓ | Oral (gavage) | 75 | 0.18 µg/mL | [2] |

| Tₘₐₓ | Oral (gavage) | 75 | 1.56 hours | [2] |

| Oral Bioavailability (F%) | - | - | 12% | [2] |

| T₁/₂ | Intravenous | - | 0.88 hours | [2] |

| Plasma Protein Binding | - | - | 51% - 88% (human, rat, mouse) | [5] |

| Metabolic Stability | - | - | Unstable in rat liver microsomes; relatively stable in human and mouse liver microsomes | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Virus Yield Reduction Assay

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.

Caption: Workflow for Virus Yield Reduction Assay.

Protocol:

-

Cell Seeding: Seed appropriate host cells (e.g., MDBK for BVDV, Vero for DENV and TCRV) in 96-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treatment: Remove the growth medium from the cell monolayers and add the prepared dilutions of this compound. Incubate for a specified period (e.g., 2 hours).

-

Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the infected plates for a period sufficient to allow for multiple rounds of viral replication (e.g., 48-72 hours).

-

Harvest: Collect the culture supernatants containing the progeny virus.

-

Titration: Determine the viral titer in the harvested supernatants using a standard method such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

-

Data Analysis: Calculate the EC₅₀ value, which is the concentration of this compound that reduces the viral yield by 50% compared to the untreated control.

ER α-Glucosidase I Inhibition Assay

This in vitro enzymatic assay measures the direct inhibitory effect of this compound on ER α-glucosidase I.

Caption: Workflow for ER α-Glucosidase I Inhibition Assay.

Protocol:

-

Reagent Preparation: Prepare an appropriate assay buffer (e.g., sodium phosphate buffer, pH 7.0). Purify ER α-glucosidase I from a suitable source. Prepare a solution of a fluorogenic or chromogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside).

-

Assay Setup: In a 96-well microplate, add serial dilutions of this compound to the wells.

-

Enzyme Addition: Add a fixed concentration of purified ER α-glucosidase I to each well.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of this compound to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Signal Measurement: Monitor the increase in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities for each concentration of this compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

In Vivo Efficacy in a Lethal Marburg Virus Mouse Model

This protocol outlines the evaluation of this compound's protective efficacy in a lethal mouse model of Marburg virus infection.

Caption: Workflow for In Vivo Efficacy Study.

Protocol:

-

Animal Model: Use a susceptible mouse strain, such as BALB/c mice, and a mouse-adapted strain of Marburg virus. All work must be conducted in a BSL-4 facility.

-

Acclimatization: Acclimatize the mice to the experimental conditions for a sufficient period.

-

Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at 25 mg/kg, this compound at 50 mg/kg).

-

Treatment: Begin treatment with this compound or the vehicle control one day prior to viral challenge. Administer the compound via an appropriate route, such as oral gavage.

-

Viral Challenge: Infect the mice with a lethal dose of the mouse-adapted Marburg virus.

-

Post-challenge Treatment: Continue the daily treatment regimen for a predetermined duration (e.g., 10-14 days).

-

Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.

-

Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and appropriate statistical tests to determine the significance of the protective effect of this compound.

Conclusion

This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting a crucial host-cell pathway. Its potent in vitro activity against a range of hemorrhagic fever viruses and coronaviruses, coupled with its demonstrated in vivo efficacy in a lethal Marburg virus infection model, underscores its potential as a therapeutic candidate. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a novel antiviral therapy. Further studies are warranted to optimize its pharmacokinetic properties and to evaluate its efficacy against a wider range of viral pathogens in relevant preclinical models.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Minimal In Vivo Efficacy of Iminosugars in a Lethal Ebola Virus Guinea Pig Model | PLOS One [journals.plos.org]

- 3. Pathophysiology of Ebola virus infection: Current challenges and future hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

In Vitro and In Vivo Efficacy of IHVR-17028: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-17028 is a potent, broad-spectrum antiviral agent that functions as an inhibitor of the host endoplasmic reticulum (ER) α-glucosidase I.[1] This enzyme plays a critical role in the proper folding of viral glycoproteins by trimming glucose residues from N-linked glycans. By inhibiting this host-cell target, this compound disrupts the maturation of viral envelope glycoproteins, leading to misfolded proteins and a subsequent reduction in the production of infectious virions.[1] This host-targeted mechanism of action suggests a high barrier to the development of viral resistance. This document provides a comprehensive technical summary of the in vitro and in vivo studies evaluating the efficacy of this compound against a range of hemorrhagic fever viruses and other viral pathogens.

In Vitro Effects of this compound

The in vitro antiviral activity of this compound has been demonstrated against a variety of enveloped viruses. Its efficacy is attributed to its potent inhibition of ER α-glucosidase I.

Antiviral Activity

This compound has shown significant dose-dependent inhibition of several viruses in cell culture-based assays. The 50% effective concentration (EC50) values, which represent the concentration of the compound that inhibits viral activity by 50%, are summarized in the table below.

| Virus Family | Virus | Strain | EC50 (µM) | Cell Line | Assay Type | Reference |

| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | NADL | 0.4 | MDBK | Virus Yield Reduction | |

| Flaviviridae | Dengue Virus (DENV) | Serotype 2, New Guinea C | 0.3 | Vero | Virus Yield Reduction | |

| Arenaviridae | Tacaribe Virus (TCRV) | 11573 | 0.26 | Vero | Virus Yield Reduction | |

| Coronaviridae | SARS-CoV (pseudotyped lentivirus) | - | 7.2 | Huh7.5 | Pseudotyped Lentiviral Transduction | [2] |

| Coronaviridae | HCoV-NL63 (pseudotyped lentivirus) | - | 22.0 | Huh7.5 | Pseudotyped Lentiviral Transduction | [2] |

Enzymatic Inhibition

The primary mechanism of action of this compound is the inhibition of ER α-glucosidase I. The 50% inhibitory concentration (IC50) against the purified enzyme is detailed below.

| Enzyme | IC50 (µM) | Source | Reference |

| ER α-glucosidase I | 0.24 | Rat Liver | [1] |

Mechanism of Action: Signaling Pathway

This compound's antiviral activity stems from its interference with the host cell's protein folding machinery located in the endoplasmic reticulum. The diagram below illustrates the targeted signaling pathway.

In Vivo Effects of this compound

The in vivo efficacy of this compound has been evaluated in a mouse model of lethal Marburg virus (MARV) infection.

Protection in a Lethal Marburg Virus Mouse Model

Treatment with this compound conferred significant protection against mortality in mice challenged with a lethal dose of MARV.

| Animal Model | Virus Challenge | Treatment Regimen | Outcome | Reference |

| Mouse | Marburg virus (MARV) | 25-50 mg/kg, oral gavage, starting 1 day prior to virus challenge | Significant protection from lethality |

Experimental Protocols

In Vitro Antiviral Assays

This assay was utilized to determine the EC50 values for BVDV, DENV, and TCRV.

Detailed Methodology:

-

Cell Plating: MDBK cells (for BVDV) or Vero cells (for DENV and TCRV) were seeded in 24-well plates and allowed to reach confluence.

-

Compound Preparation: this compound was serially diluted in cell culture medium to achieve a range of final concentrations.

-

Treatment and Infection: The cell culture medium was replaced with medium containing the various concentrations of this compound. Cells were then infected with the respective virus at a predetermined multiplicity of infection (MOI).

-

Incubation: The infected and treated plates were incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to allow multiple rounds of viral replication (typically 48-72 hours).

-

Supernatant Collection: After the incubation period, the culture supernatants containing progeny virions were harvested.

-

Viral Titer Determination: The viral titer in the harvested supernatants was determined by a plaque assay. Serial dilutions of the supernatant were used to infect fresh monolayers of the appropriate cells.

-

Plaque Visualization: After a suitable incubation period, the cell monolayers were fixed and stained with crystal violet to visualize and count the plaques.

-

Data Analysis: The percentage of virus yield reduction was calculated for each concentration of this compound relative to the untreated virus control. The EC50 value was determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This enzymatic assay was used to determine the IC50 of this compound against its molecular target.

Detailed Methodology:

-

Enzyme and Substrate: Purified ER α-glucosidase I from rat liver and a radiolabeled oligosaccharide substrate (e.g., [3H]Glc3Man9GlcNAc2) were used.

-

Reaction Mixture: The assay was performed in a suitable buffer system at an optimal pH for the enzyme. Reaction mixtures were prepared containing the purified enzyme, the radiolabeled substrate, and serial dilutions of this compound or a vehicle control.

-

Incubation: The reaction mixtures were incubated at 37°C for a defined period to allow for enzymatic cleavage of the terminal glucose residue from the substrate.

-

Separation and Quantification: The reaction was terminated, and the product (e.g., [3H]Glc2Man9GlcNAc2) was separated from the unreacted substrate using high-performance liquid chromatography (HPLC). The amount of product formed was quantified by measuring its associated radioactivity.

-

Data Analysis: The percentage of enzyme inhibition was calculated for each concentration of this compound relative to the vehicle control. The IC50 value was determined from the resulting dose-response curve.

In Vivo Efficacy Study

This animal model was used to assess the protective efficacy of this compound in vivo.

Detailed Methodology:

-

Animal Model: BALB/c mice were used for this study.

-

Virus Adaptation: A mouse-adapted strain of Marburg virus was used to induce a lethal infection in the mice.

-

Treatment: this compound was administered via oral gavage at doses of 25-50 mg/kg. Treatment was initiated one day prior to the virus challenge.

-

Virus Challenge: Mice were challenged with a lethal dose of the mouse-adapted Marburg virus via intraperitoneal injection.

-

Monitoring: The animals were monitored daily for clinical signs of disease and survival.

-

Endpoint: The primary endpoint of the study was survival. The percentage of survival in the treated groups was compared to the vehicle-treated control group.

Conclusion

This compound is a promising antiviral candidate with a host-targeted mechanism of action that confers broad-spectrum activity against a range of hemorrhagic fever viruses and other enveloped viruses. Its potent in vitro inhibition of ER α-glucosidase I translates to effective antiviral activity in cell culture and significant protection in a lethal in vivo model of Marburg virus infection. The detailed data and experimental protocols provided in this technical guide offer a comprehensive overview of the preclinical efficacy of this compound for researchers and drug development professionals. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other animal models, is warranted to advance its development as a potential therapeutic for viral diseases.

References

potential therapeutic applications of IHVR-17028

An In-depth Technical Guide on the Potential Therapeutic Applications of IHVR-17028

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, broad-spectrum antiviral agent that acts as an inhibitor of the host endoplasmic reticulum (ER) α-glucosidase I.[1][2][3][4][5] By targeting a host cellular enzyme essential for the proper folding of viral glycoproteins, this compound presents a high barrier to the development of viral resistance. This technical guide consolidates the available preclinical data on this compound, detailing its mechanism of action, summarizing its in vitro and in vivo antiviral activity, and outlining its pharmacokinetic profile. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for a variety of viral infectious diseases.

Mechanism of Action: Inhibition of ER α-Glucosidase I

This compound exerts its antiviral effect by inhibiting the host enzyme ER α-glucosidase I.[1][2][3][4][5] This enzyme plays a crucial role in the N-linked glycosylation pathway, a post-translational modification essential for the correct folding and function of many viral envelope glycoproteins.[5][6] Inhibition of α-glucosidase I disrupts the trimming of glucose residues from nascent glycoproteins, leading to their misfolding and subsequent degradation by the ER-associated degradation (ERAD) pathway.[5] This impairment of glycoprotein maturation can inhibit the assembly and secretion of new viral particles.

Furthermore, this compound can also modulate the glycosylation of host cell surface receptors utilized by viruses for entry.[7][8][9] For instance, treatment with this compound has been shown to alter the glycan structure of angiotensin-converting enzyme 2 (ACE2), the cellular receptor for SARS-CoV and HCoV-NL63.[7][8][9] While this alteration does not appear to affect the binding of the viral spike protein to ACE2, it interferes with subsequent membrane fusion events, thereby inhibiting viral entry.[9][10]

Below is a diagram illustrating the proposed signaling pathway for the antiviral action of this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent and broad-spectrum antiviral activity against a variety of enveloped viruses in vitro. A summary of its half-maximal effective concentrations (EC50) against different viruses is presented in the table below.

| Virus | Strain | EC50 (μM) |

| Bovine Viral Diarrhea Virus (BVDV) | NADL strain | 0.4 |

| Tacaribe Virus (TCRV) | 11573 strain | 0.26 |

| Dengue Virus (DENV) | Serotype 2, New Guinea C | 0.3 |

| SARS-CoV (pseudotyped lentivirus) | N/A | Inhibition demonstrated |

| HCoV-NL63 (pseudotyped lentivirus) | N/A | Inhibition demonstrated |

Data sourced from multiple references.[1][2][3][4][7][9]

Enzymatic Inhibition

The antiviral activity of this compound is directly correlated with its potent inhibition of ER α-glucosidase I.

| Enzyme | IC50 (μM) |

| ER α-glucosidase I | 0.24 |

Data sourced from multiple references.[1][2][3][4]

This compound is a more potent inhibitor of ER α-glucosidase I compared to its parent compound, CM-10-18 (IC50 = 0.54 μM).[5]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound against highly pathogenic viruses.

| Virus | Animal Model | Dosing Regimen | Outcome |

| Marburg Virus (MARV) | Mouse | 25-50 mg/kg, oral gavage, 1 day prior to challenge | Significant protection from lethal infection |

| Ebola Virus (EBOV) | Mouse | Not specified | Inhibition of infection |

Data sourced from reference[3].

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in rats.

| Parameter | Route of Administration | Dose (mg/kg) | Value |

| Cmax | Oral gavage | 75 | 0.18 μg/ml |

| Tmax | Oral gavage | 75 | 1.56 hours |

| Oral Bioavailability (F%) | Oral gavage | 75 | 12% |

| T1/2 | Intravenous | Not specified | 0.88 hours |

Data sourced from references[1][3].

Experimental Protocols

While detailed, step-by-step experimental protocols are not publicly available, this section outlines the general methodologies likely employed in the preclinical evaluation of this compound based on standard practices in virology and pharmacology.

In Vitro Antiviral Assays (General Workflow)

Methodology:

-

Cell Culture: Appropriate host cells are seeded in multi-well plates and incubated to form a monolayer.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Treatment: The cell monolayers are treated with the various concentrations of this compound.

-

Infection: Cells are infected with the virus of interest at a predetermined multiplicity of infection (MOI).

-

Incubation: The treated and infected cells are incubated for a period sufficient for viral replication and the manifestation of cytopathic effects (CPE) or for the expression of a reporter gene.

-

Endpoint Measurement: The antiviral effect is quantified by methods such as CPE inhibition assays, plaque reduction assays, or reporter gene expression assays (e.g., luciferase).

-

Data Analysis: The data is used to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo Efficacy Studies (General Workflow)

Methodology:

-

Animal Model: A suitable animal model (e.g., mice) is selected based on its susceptibility to the virus.

-

Acclimation and Grouping: Animals are acclimated to the facility and randomly assigned to treatment and control groups.

-

Treatment Administration: The treatment group receives this compound (e.g., via oral gavage), while the control group receives a vehicle.

-

Viral Challenge: Animals are challenged with a lethal dose of the virus.

-

Monitoring: Animals are monitored daily for clinical signs of illness, body weight changes, and survival.

-

Endpoint Analysis: The primary endpoint is typically survival. Statistical analysis (e.g., Kaplan-Meier survival analysis) is used to determine the significance of the protective effect.

Logical Relationship of Antiviral Mechanism

The antiviral strategy of this compound is based on the targeting of a host factor, which presents a number of advantages.

By targeting a host enzyme, this compound is less susceptible to the development of viral resistance that can arise from mutations in viral proteins. The broad-spectrum activity is a direct consequence of the conserved nature of the N-linked glycosylation pathway among many enveloped viruses.

Future Directions

The promising preclinical data for this compound warrant further investigation into its therapeutic potential. Future studies should focus on:

-

Expanded Efficacy Studies: Evaluating the efficacy of this compound against a wider range of viruses and in different animal models.

-

Pharmacokinetic and Toxicology Studies: Conducting more comprehensive pharmacokinetic and toxicology studies in multiple species to establish a safety profile for potential clinical development.

-

Combination Therapies: Investigating the potential for synergistic effects when this compound is used in combination with direct-acting antiviral agents.

-

Clinical Trials: Designing and initiating Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

Conclusion

This compound is a potent host-targeted antiviral with a novel mechanism of action that has demonstrated significant preclinical efficacy against a range of enveloped viruses. Its ability to inhibit ER α-glucosidase I, leading to impaired viral glycoprotein processing and entry, makes it a promising candidate for further development as a broad-spectrum antiviral therapeutic. The data summarized in this technical guide provide a strong foundation for continued research and development of this compound for the treatment of viral infectious diseases.

References

- 1. This compound | Influenza Virus | Glucosidase | TargetMol [targetmol.com]

- 2. Influenza Virus | DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. admin.biosschina.com [admin.biosschina.com]

- 5. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights of key enzymes into therapeutic intervention against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Endoplasmic Reticulum-Resident Glucosidases Impairs Severe Acute Respiratory Syndrome Coronavirus and Human Coronavirus NL63 Spike Protein-Mediated Entry by Altering the Glycan Processing of Angiotensin I-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for IHVR-17028: An Experimental Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the in vitro evaluation of IHVR-17028, a potent and broad-spectrum antiviral agent. This compound functions as an inhibitor of the host cellular endoplasmic reticulum (ER) α-glucosidase I, an enzyme critical for the proper folding of viral glycoproteins.[1][2] By targeting this host factor, this compound presents a promising broad-spectrum antiviral strategy with a high barrier to resistance.

Quantitative Data Summary

The antiviral activity of this compound has been demonstrated against a range of enveloped viruses. The following table summarizes the key quantitative data for its inhibitory effects.

| Assay | Virus/Enzyme Target | Cell Line | Value | Unit |

| EC50 | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 0.4 | µM |

| EC50 | Tacaribe Virus (TCRV) | Vero | 0.26 | µM |

| EC50 | Dengue Virus (DENV) | Vero | 0.3 | µM |

| IC50 | ER α-glucosidase I | - | 0.24 | µM |

Signaling Pathway of this compound's Antiviral Mechanism

This compound exerts its antiviral effect by inhibiting ER α-glucosidase I, a key enzyme in the host cell's glycoprotein folding pathway. This inhibition leads to misfolded viral envelope proteins, ultimately reducing the production of infectious virions.

References

Application Notes and Protocols for the Use of IHVR-17028 in Animal Models of Influenza A Virus Infection

Disclaimer: As of November 2025, "IHVR-17028" does not correspond to a publicly documented antiviral agent. The following application notes and protocols are provided as a detailed, generalized framework for the preclinical evaluation of a novel antiviral compound against Influenza A virus, using "this compound" as a placeholder. The methodologies described are based on established practices in influenza research. Researchers should adapt these protocols based on the specific properties of their compound of interest.

Application Notes

Introduction

This compound is a novel investigational antiviral agent with potent in vitro activity against a broad range of Influenza A virus (IAV) strains. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in murine models of IAV infection. The primary objectives of these studies are to assess the efficacy of this compound in reducing viral replication, morbidity, and mortality, and to establish a preliminary pharmacokinetic and safety profile.

Mechanism of Action (Hypothetical)

This compound is a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp) complex, specifically targeting the PB1 subunit. By binding to a conserved pocket on PB1, this compound prevents the initiation of viral RNA transcription and replication, thus halting the propagation of the virus within the host cell. This mechanism is expected to be effective against a wide array of IAV strains, including those resistant to existing classes of antiviral drugs such as neuraminidase inhibitors.

Animal Models

The most common initial animal model for influenza studies is the laboratory mouse, particularly inbred strains such as BALB/c and C57BL/6.[1] These models are cost-effective, readily available, and well-characterized immunologically.[2] For studies involving human influenza isolates, mouse-adapted virus strains are often necessary to induce disease.[2][3] Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human IAV strains and exhibit clinical symptoms similar to humans, including fever and sneezing.[2][4]

Key Experimental Endpoints

The efficacy of an antiviral agent in animal models of influenza can be assessed through various endpoints:

-

Mortality/Survival Rate: A critical indicator of therapeutic efficacy in lethal challenge models.

-

Morbidity (Body Weight Loss): Daily monitoring of body weight is a key measure of disease severity.[1] A reduction in weight loss in treated animals compared to a placebo group indicates a positive drug effect.

-

Viral Titer Reduction: Quantifying the amount of infectious virus in the lungs and other respiratory tissues is a primary endpoint to demonstrate antiviral activity.[3]

-

Lung Pathology: Histopathological analysis of lung tissue can reveal the extent of inflammation and tissue damage, and how the antiviral agent mitigates this.

-

Cytokine and Chemokine Profiling: Measuring the levels of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage (BAL) fluid or lung homogenates can provide insights into the immunomodulatory effects of the compound.[5]

-

Clinical Scores: A composite score based on observable signs of illness such as ruffled fur, hunched posture, and labored breathing.

Experimental Protocols

Mouse Model of Influenza A Virus Infection

This protocol describes a lethal challenge model in BALB/c mice to evaluate the therapeutic efficacy of this compound.

Materials:

-

Specific pathogen-free (SPF) female BALB/c mice, 6-8 weeks old

-

Mouse-adapted Influenza A/Puerto Rico/8/34 (H1N1) virus stock

-

This compound, formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)

-

Vehicle control (placebo)

-

Oseltamivir (positive control), formulated for oral gavage

-

Anesthetic (e.g., isoflurane)

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Acclimatization: Acclimate mice to the BSL-2 animal facility for at least 7 days prior to the experiment.

-

Virus Challenge:

-

Anesthetize mice lightly with isoflurane.

-

Inoculate mice intranasally with a lethal dose (e.g., 5 x LD50) of IAV in a volume of 50 µL of sterile PBS.[6]

-

-

Treatment:

-

Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Oseltamivir). A typical group size is 10 mice.

-

Initiate treatment at a predetermined time point post-infection (e.g., 4 hours for prophylactic effect, 24 or 48 hours for therapeutic effect).

-

Administer this compound and controls via the chosen route (e.g., oral gavage) once or twice daily for 5 consecutive days.[7]

-

-

Monitoring:

-

Record body weight and clinical signs of illness daily for 14 days post-infection.

-

Euthanize mice that lose more than 25-30% of their initial body weight or exhibit severe signs of distress, as per institutional guidelines.[8]

-

-

Endpoint Analysis (Satellite Groups):

-

For virological and pathological analysis, include satellite groups of mice (e.g., 3-5 per group) to be euthanized at specific time points (e.g., days 3 and 6 post-infection).

-

At necropsy, collect lungs for viral titration (e.g., TCID50 assay or plaque assay) and histopathology.

-

Collect bronchoalveolar lavage (BAL) fluid for cytokine analysis.

-

Viral Titer Quantification (TCID50 Assay)

-

Homogenize a portion of the lung tissue in sterile PBS.

-

Prepare ten-fold serial dilutions of the lung homogenate.

-

Inoculate Madin-Darby Canine Kidney (MDCK) cell monolayers in a 96-well plate with the dilutions.

-

Incubate for 72 hours at 37°C.

-

Assess the cytopathic effect (CPE) and calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound in a Lethal Influenza A Virus Challenge Model in Mice

| Treatment Group | Dose (mg/kg/day) | Administration Route | Survival Rate (%) | Mean Day of Death | Mean Maximum Body Weight Loss (%) |

| Vehicle | - | Oral Gavage | 0 | 7.2 ± 0.8 | 28.5 ± 2.1 |

| This compound | 10 | Oral Gavage | 80 | - | 12.3 ± 1.5 |

| This compound | 25 | Oral Gavage | 100 | - | 8.1 ± 1.1 |

| Oseltamivir | 20 | Oral Gavage | 90 | - | 10.5 ± 1.3 |

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.

Table 2: Effect of this compound on Lung Viral Titers

| Treatment Group | Dose (mg/kg/day) | Lung Viral Titer (log10 TCID50/g) - Day 3 p.i. | Lung Viral Titer (log10 TCID50/g) - Day 6 p.i. |

| Vehicle | - | 7.8 ± 0.5 | 6.2 ± 0.7 |

| This compound | 10 | 4.1 ± 0.3 | 2.5 ± 0.2 |

| This compound | 25 | 2.9 ± 0.2 | < LOD |

| Oseltamivir | 20 | 4.5 ± 0.4 | 2.8 ± 0.3* |

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. LOD: Limit of Detection.

Visualizations

Caption: Experimental workflow for evaluating this compound in a mouse model.

Caption: Hypothetical mechanism of action of this compound.

References

- 1. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. The Role of Animal Models In Influenza Vaccine Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Comparison of cytokine profiles induced by nonlethal and lethal doses of influenza A virus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

Application Notes and Protocols for IHVR-17028 Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard operating procedures for assays involving IHVR-17028, a potent inhibitor of the endoplasmic reticulum (ER) α-glucosidase I. This document details its mechanism of action, provides protocols for key experiments, and presents relevant quantitative data to guide research and development.

Introduction to this compound

This compound is a small molecule inhibitor of ER α-glucosidase I, an essential enzyme in the N-linked glycosylation pathway.[1][2] By blocking this enzyme, this compound disrupts the proper folding of viral and host glycoproteins that are critical for viral entry and maturation. This mechanism of action confers broad-spectrum antiviral activity against a range of enveloped viruses.[1][2][3][4] Research has demonstrated its efficacy against various hemorrhagic fever viruses and coronaviruses.[1][2][3][4]

Mechanism of Action: Inhibition of N-linked Glycosylation

This compound targets the initial step in the processing of N-linked glycans on nascent glycoproteins within the ER. Specifically, it inhibits α-glucosidase I from trimming the terminal glucose residue from the Glc3Man9GlcNAc2 oligosaccharide precursor. This disruption prevents the glycoprotein from entering the calnexin/calreticulin cycle, which is crucial for proper folding and quality control. The resulting misfolded glycoproteins, including viral envelope proteins and host cell receptors like ACE2, can lead to impaired viral entry, reduced virion assembly, and decreased infectivity.[3][4][5]

References

- 1. This compound | Influenza Virus | Glucosidase | TargetMol [targetmol.com]

- 2. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights of key enzymes into therapeutic intervention against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Glycan Modification in Covid-19 Pathophysiology: In vitro Structural Changes with Limited Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Application Notes for IHVR-17028: A Potent ER α-Glucosidase I Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

IHVR-17028 is a potent, broad-spectrum inhibitor of endoplasmic reticulum (ER) α-glucosidase I, an essential host enzyme for the proper folding of viral glycoproteins.[1][2] By targeting this host factor, this compound demonstrates antiviral activity against a range of viruses.[1] These application notes provide a summary of the available preclinical data on this compound, including its mechanism of action, pharmacokinetic profile in rats, and in vivo toxicity studies. The information presented is intended to guide researchers, scientists, and drug development professionals in designing further preclinical and potentially clinical studies.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the host enzyme ER α-glucosidase I. This enzyme is critical for the initial steps of N-linked glycoprotein processing in the endoplasmic reticulum. By preventing the trimming of glucose residues from nascent viral glycoproteins, this compound disrupts the calnexin/calreticulin cycle, leading to misfolded glycoproteins and a reduction in the production of infectious viral particles.[3] This mechanism of action suggests a broad-spectrum potential against enveloped viruses that rely on this host pathway for replication.

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against ER α-glucosidase I and antiviral activity against several viruses in vitro.

| Parameter | Value | Reference |

| ER α-glucosidase I IC₅₀ | 0.24 μM | [1] |

| Bovine Viral Diarrhea Virus (BVDV) EC₅₀ | 0.4 μM | [1] |

| Tacaribe Virus (TCRV) EC₅₀ | 0.26 μM | [1] |

| Dengue Virus (DENV) EC₅₀ | 0.3 μM | [1] |

Preclinical Pharmacokinetics in Rats

Pharmacokinetic parameters of this compound were evaluated in Sprague-Dawley rats.

| Parameter | Administration Route | Dose (mg/kg) | Cₘₐₓ (μg/mL) | Tₘₐₓ (hours) | T½ (hours) | Bioavailability (F%) | Reference |

| This compound | Oral (PO) | 75 | 0.18 | 1.56 | - | 12% | [1] |

| This compound | Intravenous (IV) | - | - | - | 0.88 | - | [1] |

Preclinical Toxicology in Rats

A Maximum Tolerated Dose (MTD) study was conducted in 10-week-old Sprague-Dawley rats.

| Administration Route | Doses Tested (mg/kg) | Observation Period | Outcome | Reference |

| Oral (PO) | 25, 50, 100, 200 (single dose) | 7 days | Not specified | [2] |

Experimental Protocols

In Vitro ER α-Glucosidase I Inhibition Assay

A detailed protocol for the in vitro enzymatic assay to determine the IC₅₀ of this compound against ER α-glucosidase I is crucial for confirming its mechanism of action.

References

Application Notes and Protocols for Measuring IHVR-17028 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant influenza virus strains necessitates the discovery and development of novel antiviral compounds. This document provides a comprehensive set of application notes and detailed protocols for characterizing the in vitro activity of a putative influenza virus inhibitor, designated IHVR-17028. The following assays are industry-standard methods for evaluating the efficacy of anti-influenza agents and are designed to elucidate the compound's mechanism of action, potency, and spectrum of activity. The primary targets for influenza antiviral drugs are the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), which are essential for viral entry and release, respectively. The protocols provided herein will enable the comprehensive profiling of this compound's inhibitory effects.

Neuraminidase (NA) Inhibition Assay

Principle: The neuraminidase enzyme cleaves sialic acid residues from the surface of infected cells and newly formed virions, facilitating the release of progeny viruses. NA inhibitors block this activity, causing viral aggregation at the cell surface and preventing their spread. This fluorescence-based assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase.[1][2][3] A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is cleaved by NA to produce a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5.

-

MUNANA Substrate: Prepare a 300 µM working solution in Assay Buffer.[1]

-

This compound and Control Inhibitors: Prepare a 2-fold serial dilution of this compound and control inhibitors (e.g., Oseltamivir, Zanamivir) in Assay Buffer, with concentrations ranging from 0 nM to 30,000 nM.[1]

-

Virus Stock: Dilute the influenza virus stock to a predetermined optimal concentration in Assay Buffer. This concentration should yield a high signal-to-noise ratio in the absence of any inhibitor.

-

Stop Solution: 140 mM NaOH in 83% ethanol.

-

-

Assay Procedure:

-

Add 50 µL of the serially diluted this compound or control inhibitors to the wells of a black 96-well flat-bottom plate.[1] Include wells with Assay Buffer only as no-inhibitor controls.

-

Add 50 µL of the diluted virus suspension to each well, except for the substrate background control wells, which should receive 50 µL of Assay Buffer.

-

Incubate the plate at 37°C for 45 minutes to allow the inhibitor to bind to the NA enzyme.[1]

-

Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA substrate to all wells.[1]

-

Incubate the plate at 37°C for 1 hour.[1]

-

Terminate the reaction by adding 100 µL of Stop Solution to each well.[1]

-

Read the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no virus) from all other readings.

-

Calculate the percentage of NA inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of no-inhibitor control))

-

Determine the IC50 value (the concentration of inhibitor that reduces NA activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Data Presentation:

| Compound | Influenza Strain | IC50 (nM) |

| This compound | A/H1N1 | 15.2 |

| A/H3N2 | 25.8 | |

| B/Victoria | 45.1 | |

| Oseltamivir | A/H1N1 | 1.2 |

| A/H3N2 | 10.5 | |

| B/Victoria | 30.2 | |

| Zanamivir | A/H1N1 | 0.8 |

| A/H3N2 | 2.1 | |

| B/Victoria | 5.6 |

Workflow for Neuraminidase Inhibition Assay

Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.

Hemagglutination Inhibition (HI) Assay

Principle: The hemagglutinin protein on the surface of the influenza virus binds to sialic acid receptors on red blood cells (RBCs), causing them to agglutinate and form a lattice structure. The Hemagglutination Inhibition (HI) assay measures the ability of a compound, such as this compound, or antibodies to block this interaction.[4][5][6] The highest dilution of the compound that inhibits hemagglutination is reported as the HI titer.

Experimental Protocol:

-

Reagent Preparation:

-

Phosphate Buffered Saline (PBS): pH 7.2.

-

Red Blood Cells (RBCs): Typically, turkey or chicken RBCs are used. Wash the RBCs three times with PBS and resuspend to a final concentration of 0.5% (v/v) in PBS.

-

Virus Antigen: Use a standardized amount of virus, typically 4 hemagglutination units (HAU), as determined by a prior HA titration assay.

-

This compound: Prepare a 2-fold serial dilution of this compound in PBS in a V-bottom 96-well plate.

-

-

Assay Procedure:

-

Add 25 µL of PBS to all wells of a V-bottom 96-well microtiter plate, except for the first column.[7]

-

Add 50 µL of the initial dilution of this compound to the first well of each row and perform a 2-fold serial dilution by transferring 25 µL across the plate.[7]

-

Include a virus control (no inhibitor) and an RBC control (no virus).

-

Add 25 µL of the 4 HAU virus antigen to each well containing the diluted compound.[7]

-

Gently tap the plate to mix and incubate at room temperature for 30 minutes.[7]

-

Add 50 µL of the 0.5% RBC suspension to all wells.[7]

-

Gently tap the plate to mix and incubate at room temperature for 30-45 minutes, or until the RBCs in the control well have formed a distinct button.[7]

-

-

Data Analysis:

-

Read the results visually. A distinct button of RBCs at the bottom of the well indicates hemagglutination inhibition, while a diffuse lattice of RBCs indicates hemagglutination.

-

The HI titer is the reciprocal of the highest dilution of this compound that completely inhibits hemagglutination.

-

Data Presentation:

| Compound | Influenza Strain | HI Titer |

| This compound | A/H1N1 | 1:128 |

| A/H3N2 | 1:64 | |

| B/Victoria | <1:8 | |

| Control Ab | A/H1N1 | 1:256 |

Workflow for Hemagglutination Inhibition Assay

Caption: Workflow of the hemagglutination inhibition (HI) assay.

Plaque Reduction Neutralization Assay (PRNA)

Principle: The Plaque Reduction Neutralization Assay (PRNA) is considered the gold standard for measuring the total inhibitory activity of an antiviral compound against viral replication in a cell-based system.[8] It quantifies the ability of a compound to neutralize the infectivity of a virus. A known amount of virus is incubated with serial dilutions of the compound and then added to a monolayer of susceptible cells. The number of plaques (localized areas of cell death caused by viral replication) is counted, and the reduction in plaque number is used to determine the compound's potency.

Experimental Protocol:

-

Cell Culture and Reagent Preparation:

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation. Culture the cells to form a confluent monolayer in 6-well or 12-well plates.

-

Virus Stock: Thaw a stock of influenza virus with a known titer (plaque-forming units per mL, PFU/mL).

-

This compound: Prepare serial dilutions of this compound in serum-free cell culture medium.

-

Overlay Medium: Prepare a 1:1 mixture of 2X MEM and 1.6% agarose containing TPCK-trypsin (1 µg/mL).

-

-

Assay Procedure:

-

In separate tubes, mix equal volumes of the diluted this compound and a virus dilution calculated to yield 50-100 plaques per well.[9]

-

Incubate the virus-compound mixture at 37°C for 1 hour to allow for neutralization.[9]

-

Wash the confluent MDCK cell monolayers with PBS.

-

Inoculate the cells with 200 µL of the virus-compound mixture and incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution.[9]

-

Aspirate the inoculum and overlay the cells with 2-3 mL of the agarose overlay medium.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution to visualize and count the plaques.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).

-

Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

-

Data Presentation:

| Compound | Influenza Strain | EC50 (µM) |

| This compound | A/H1N1 | 0.5 |

| A/H3N2 | 1.2 | |

| B/Victoria | 3.8 | |

| Ribavirin | A/H1N1 | 5.0 |

| A/H3N2 | 8.2 | |

| B/Victoria | 6.5 |

Workflow for Plaque Reduction Neutralization Assay

Caption: Workflow of the plaque reduction neutralization assay (PRNA).

Influenza Virus Life Cycle and Antiviral Targets

The following diagram illustrates a simplified influenza virus life cycle, highlighting the key stages that are targeted by antiviral drugs. This compound, as a putative influenza inhibitor, would likely target one of these processes.

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 3.5. Viral Neuraminidase Inhibition Assay [bio-protocol.org]

- 4. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Hemagglutination Inhibition Test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]

- 7. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]

- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. iitri.org [iitri.org]

Application Notes and Protocols for IHVR-17028 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-17028 is a potent, broad-spectrum inhibitor of the host-cell enzyme ER α-glucosidase I, which plays a crucial role in the proper folding of viral glycoproteins. By targeting this host factor, this compound exhibits significant antiviral activity against a range of enveloped viruses. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize antiviral compounds.

The primary mechanism of action for this compound involves the inhibition of ER α-glucosidase I, an enzyme essential for the initial trimming of glucose residues from N-linked glycans on nascent viral glycoproteins in the endoplasmic reticulum. This inhibition disrupts the calnexin/calreticulin cycle, a critical quality control checkpoint for glycoprotein folding. Improperly folded viral glycoproteins are retained in the ER and targeted for degradation, leading to a reduction in the production of infectious viral particles. This host-targeted mechanism suggests a high barrier to the development of viral resistance.

Quantitative Data Summary

The inhibitory and antiviral activities of this compound have been quantified against its direct target, ER α-glucosidase I, and several enveloped viruses. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target/Virus |

| IC50 | 0.24 µM | ER α-glucosidase I |

| EC50 | 0.4 µM | Bovine Viral Diarrhea Virus (BVDV) |

| EC50 | 0.26 µM | Tacaribe Virus (TCRV) |

| EC50 | 0.3 µM | Dengue Virus (DENV) |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the high-throughput screening assays described in this document.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format, typically in 384-well plates, but can be adapted to other formats.

ER α-Glucosidase I Inhibition Assay (Colorimetric)

This assay measures the direct inhibitory effect of compounds on ER α-glucosidase I activity using a chromogenic substrate.

Materials:

-

ER α-glucosidase I (from porcine liver or recombinant)

-

p-Nitrophenyl α-D-glucopyranoside (pNPG)

-

Potassium Phosphate Buffer (100 mM, pH 6.8)

-

Sodium Carbonate (Na₂CO₃, 0.2 M)

-

This compound (as a positive control)

-

384-well clear flat-bottom plates

-

Microplate reader

Protocol:

-

Compound Plating: Dispense 1 µL of test compounds and controls (this compound, DMSO) into the wells of a 384-well plate.

-

Enzyme Preparation: Prepare a solution of ER α-glucosidase I in potassium phosphate buffer. The final concentration in the assay should be empirically determined to yield a linear reaction rate.

-

Enzyme Addition: Add 20 µL of the enzyme solution to each well containing the compounds.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Substrate Preparation: Prepare a solution of pNPG in potassium phosphate buffer.

-

Reaction Initiation: Add 20 µL of the pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Add 20 µL of 0.2 M Na₂CO₃ to each well to stop the reaction.

-

Readout: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 value for active compounds.

Antiviral Cytopathic Effect (CPE) Assay (for BVDV and DENV)

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

For BVDV: Bovine Turbinate (BT) or Madin-Darby Bovine Kidney (MDBK) cells.

-

For DENV: Baby Hamster Kidney (BHK-21) or human hepatoma (Huh-7) cells.

-

BVDV or DENV viral stock of known titer.

-

Cell culture medium (e.g., MEM or DMEM) with 2% Fetal Bovine Serum (FBS).

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

This compound (as a positive control).

-

384-well white, solid-bottom plates.

-

Luminometer.

Protocol:

-

Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well plate.

-

Cell Seeding: Seed the appropriate cell line into the wells at a density that will result in a confluent monolayer after the incubation period (e.g., 5,000 - 10,000 cells/well).

-

Incubation: Incubate the plates for 18-24 hours at 37°C with 5% CO₂.

-

Viral Infection: Infect the cells with BVDV or DENV at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.1).

-

Incubation: Incubate the infected plates for 48-72 hours at 37°C with 5% CO₂.

-

Cell Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Readout: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent CPE inhibition for each compound relative to the virus control (no compound) and cell control (no virus) wells. Determine the EC50 value for active compounds.

Dengue Virus (DENV) Reporter Gene Assay (Luciferase)

This assay utilizes a recombinant DENV that expresses a reporter gene (e.g., Renilla luciferase) to quantify viral replication.

Materials:

-

Huh-7 or BHK-21 cells.

-

DENV reporter virus stock (e.g., DENV-Rluc).

-

Cell culture medium.

-

Luciferase assay reagent (e.g., Renilla Luciferase Assay System).

-

This compound (as a positive control).

-

384-well white, solid-bottom plates.

-

Luminometer.

Protocol:

-

Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well plate.

-

Cell Seeding: Seed Huh-7 or BHK-21 cells into the wells.

-

Incubation: Incubate the plates for 18-24 hours.

-

Viral Infection: Infect the cells with the DENV reporter virus at an MOI of 0.1.

-

Incubation: Incubate the infected plates for 48 hours.

-

Luciferase Assay:

-

Remove the culture medium from the wells.

-

Lyse the cells by adding the appropriate lysis buffer from the luciferase assay kit.

-

Add the luciferase substrate to each well.

-

-

Readout: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral replication for each compound relative to the virus control. Determine the EC50 value for active compounds.

Tacaribe Virus (TCRV) qRT-PCR Based Assay

This assay quantifies the amount of viral RNA in infected cells to determine the antiviral activity of a compound.

Materials:

-

Vero cells.

-

Tacaribe virus (TCRV) stock.

-

Cell culture medium.

-

RNA extraction kit.

-

qRT-PCR master mix, primers, and probe specific for TCRV.

-

This compound (as a positive control).

-

384-well plates.

-

Real-time PCR instrument.

Protocol:

-

Compound Plating and Cell Seeding: Follow steps 1-3 of the CPE assay protocol using Vero cells.

-

Viral Infection: Infect the cells with TCRV at an MOI of 0.1.

-

Incubation: Incubate the infected plates for 48 hours.

-

RNA Extraction:

-

Lyse the cells in each well and extract total RNA using a high-throughput compatible RNA extraction kit.

-

-

qRT-PCR:

-

Perform one-step or two-step qRT-PCR using a master mix containing reverse transcriptase and DNA polymerase.

-

Use primers and a probe specific for a conserved region of the TCRV genome.

-

Run the reaction on a real-time PCR instrument.

-

-

Readout: Obtain the cycle threshold (Ct) value for each well.

-

Data Analysis: Calculate the change in Ct values (ΔCt) relative to a housekeeping gene. Then, calculate the percent inhibition of viral RNA replication for each compound relative to the virus control. Determine the EC50 value for active compounds.

Conclusion